Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans is a chiral compound with significant interest in medicinal chemistry. The compound features a pyrrolidine ring, a benzyl group, and a fluorophenyl group, making it a versatile scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases like diabetes and dyslipidemia.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its benzyl group and fluorophenyl moiety contribute to its unique binding properties and pharmacological profile .
Properties
Molecular Formula |
C18H18FNO2 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m1/s1 |
InChI Key |
RXBUSUKIFQELNZ-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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